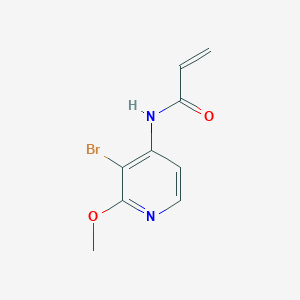

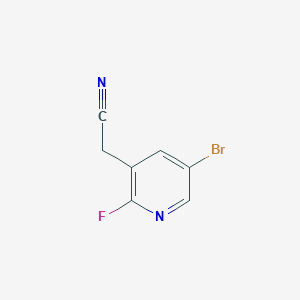

![molecular formula C18H22N4O4S B2784127 N1-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-isobutyloxalamide CAS No. 899751-13-4](/img/structure/B2784127.png)

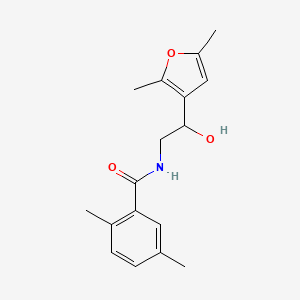

N1-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-isobutyloxalamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Pyrazoles are a class of five-membered heterocyclic compounds that contain two nitrogen atoms in the ring. They are known for their diverse pharmacological effects and are used as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields .

Synthesis Analysis

Pyrazoles can be synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . They are often used as versatile synthetic building blocks in the synthesis of remarkable organic molecules .Molecular Structure Analysis

The basic structure of a pyrazole molecule consists of a five-membered ring with two nitrogen atoms at positions 1 and 2 and three carbon atoms . The structure of the specific compound you mentioned would be a derivative of this basic structure.Chemical Reactions Analysis

Pyrazoles can participate in a wide variety of chemical reactions. They are often used as reagents in the construction of diverse heterocyclic or fused heterocyclic scaffolds .Physical And Chemical Properties Analysis

Pyrazoles can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups . They have diverse and valuable synthetical, biological, and photophysical properties .科学的研究の応用

Synthesis and Anti-HIV Activity

A novel series of pyrazole derivatives was synthesized and evaluated for anti-HIV-1 activity. These compounds exhibited significant anti-HIV-1 activity, with some showing median effective concentration (EC50) values less than 20 μM. This highlights the potential of pyrazole derivatives in developing new antiviral drugs (Aslam et al., 2013).

Antimicrobial and Anti-inflammatory Activities

Pyrazole derivatives have shown promising antimicrobial, anti-inflammatory, and analgesic activities. A study on heterocyclic 1,3,4-oxadiazole and pyrazoles novel derivatives for toxicity assessment and tumor inhibition demonstrated significant analgesic and anti-inflammatory effects, underscoring their therapeutic potential in managing pain and inflammation (Faheem, 2018).

Antitumor Agents

Research on bis-pyrazolyl-thiazoles incorporating the thiophene moiety has indicated their potency as anti-tumor agents. These compounds were evaluated against hepatocellular carcinoma cell lines, revealing promising anti-tumor activities. This underscores the potential of pyrazole derivatives in cancer therapy (Gomha et al., 2016).

Electrochromic and Photovoltaic Applications

Pyrazole derivatives have been studied for their electrochromic properties and applications in photovoltaic systems. For instance, poly(bis-EDOT-pyridine)s derivatives demonstrated electrolyte-controlled redox conductivity and n-type doping, indicating their potential in developing advanced materials for electronic and photovoltaic applications (Dubois et al., 2004).

Corrosion Inhibition

Pyrazoline derivatives have shown effectiveness as corrosion inhibitors for mild steel in acidic media. Their high inhibition efficiency and the ability to adsorb on the steel surface make them valuable for protecting metals against corrosion, highlighting their industrial application potential (Lgaz et al., 2018).

作用機序

Target of Action

It’s known that pyrazole-bearing compounds, which this compound is a part of, have diverse pharmacological effects . They are often used in the synthesis of organic molecules with versatile functionalities , and have shown potent antileishmanial and antimalarial activities .

Mode of Action

For instance, some pyrazole derivatives have shown to inhibit enzymes or bind to receptors, leading to changes in cellular processes .

Biochemical Pathways

It’s known that pyrazole derivatives can affect a wide range of biochemical pathways, depending on their specific targets .

Pharmacokinetics

The pharmacokinetic properties of a compound can greatly impact its bioavailability and efficacy .

Result of Action

Pyrazole derivatives have been known to have a variety of effects at the molecular and cellular level, depending on their specific targets and mode of action .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of a compound .

将来の方向性

特性

IUPAC Name |

N'-[2-(2-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(2-methylpropyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O4S/c1-11(2)8-19-17(23)18(24)20-16-13-9-27(25,26)10-14(13)21-22(16)15-7-5-4-6-12(15)3/h4-7,11H,8-10H2,1-3H3,(H,19,23)(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPSQDECDIQXXAE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C(=O)NCC(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-isobutyloxalamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

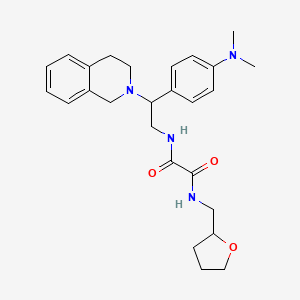

![3-{1-[(2-Fluorophenyl)sulfonyl]-3-piperidyl}propanoic acid](/img/structure/B2784045.png)

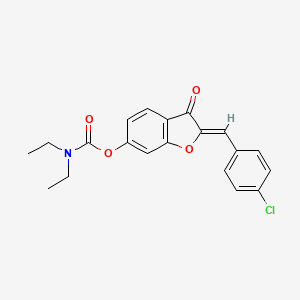

![N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-2,6,8-trimethylquinoline-4-carboxamide](/img/structure/B2784053.png)

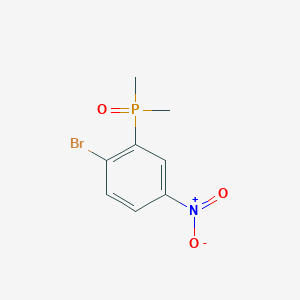

![4-((1-(benzo[c][1,2,5]thiadiazole-5-carbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one](/img/structure/B2784058.png)

![1-Adamantyl-[2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2784062.png)

![1-(3-Methylbenzoyl)-4-{[4-(piperidin-1-ylcarbonyl)phenoxy]methyl}piperidine](/img/structure/B2784065.png)